![molecular formula C13H11FN4S2 B2381598 3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine CAS No. 477872-68-7](/img/structure/B2381598.png)
3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine, also known as FTS, is a novel small molecule that has recently been studied for its potential applications in scientific research. FTS is a member of the triazole family, which is characterized by its nitrogen-containing heterocyclic ring structure. FTS is a versatile molecule that has been utilized in various biological processes, including protein-protein interactions, enzyme inhibition, and signal transduction.
Applications De Recherche Scientifique
Antifungal Activity
The compound’s triazole ring and sulfur-containing group contribute to its antifungal potential. Researchers have explored its efficacy against fungal pathogens, including Candida species and Aspergillus. By inhibiting fungal enzymes or disrupting cell membranes, this compound could serve as a promising antifungal agent .
Anticancer Properties
Preclinical studies suggest that 3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine exhibits cytotoxic effects against cancer cells. Its ability to interfere with cell division and induce apoptosis makes it an interesting candidate for further investigation in cancer therapy .
Anti-inflammatory Effects
The compound’s triazole scaffold may modulate inflammatory pathways. Researchers have explored its potential as an anti-inflammatory agent, particularly in conditions like rheumatoid arthritis and inflammatory bowel disease. By targeting specific cytokines or signaling pathways, it could mitigate inflammation .
Antiviral Activity
In vitro studies have demonstrated that this compound possesses antiviral properties. It may inhibit viral replication by interfering with essential enzymes or viral protein synthesis. Its potential against RNA viruses (such as influenza) and DNA viruses (such as herpes simplex) warrants further exploration .
Herbicidal Applications
The compound’s unique structure could make it effective as a herbicide. Researchers have investigated its impact on weed growth and photosynthesis. By disrupting key metabolic pathways in plants, it may offer an eco-friendly alternative for weed control .
Metal Ion Chelation
The sulfur atom in the compound’s side chain can act as a chelating agent, binding to metal ions. This property has implications in environmental remediation, where it could be used to sequester heavy metals from contaminated soil or water .
Propriétés
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4S2/c14-10-4-1-3-9(7-10)8-20-13-17-16-12(18(13)15)11-5-2-6-19-11/h1-7H,8,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXGSYCMJKXZLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(N2N)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-fluorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

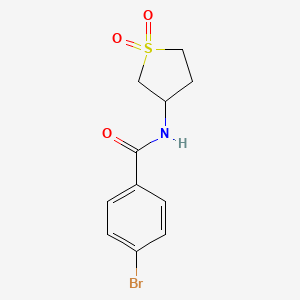
![N-(4-methoxyphenyl)-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2381519.png)
![2-(2-Ethoxyethyl)-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2381520.png)
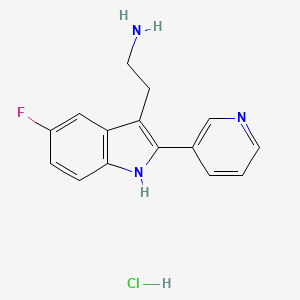

![1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2381523.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2381525.png)
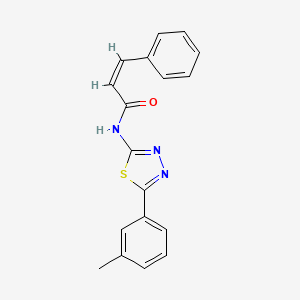
![Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate](/img/structure/B2381527.png)
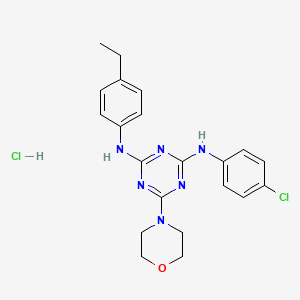
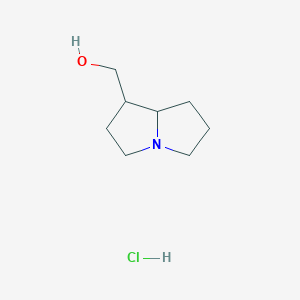
![N-[2-[[(1R)-1-(2-Methoxy-5-methylphenyl)ethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2381532.png)
